molecular formula C10H12O4 B080459 Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate CAS No. 14309-54-7

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

Cat. No. B080459
CAS RN: 14309-54-7
M. Wt: 196.2 g/mol
InChI Key: LHDSILFDQOEEGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate derivatives involves regioselective methods, often starting from related cyclohexadiene compounds. For instance, the regioselective synthesis of dimethyl 1,3,5-cyloheptatriene-1,2-dicarboxylate was achieved through a ring expansion method starting from dimethyl 1,3-cyclohexadiene-2,3-dicarboxylate, highlighting the versatility of cyclohexadiene derivatives in synthetic chemistry (Oda et al., 1994).

Molecular Structure Analysis

The molecular structure of cyclohexadiene derivatives has been extensively studied using methods such as gas electron diffraction. These studies reveal non-planar carbocyclic rings, contributing to the understanding of the spatial arrangement and reactivity of these molecules (Trætteberg et al., 1982).

Chemical Reactions and Properties

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate undergoes various chemical reactions, reflecting its reactive nature. For instance, the addition of diazomethane followed by thermolysis has been shown to yield diverse products, underscoring the compound's versatility in synthetic applications (Kende & Guo, 2001).

Physical Properties Analysis

The physical properties of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate and its derivatives are crucial for their application in various fields. For example, studies on the crystal structure of related compounds provide insights into their stability, solubility, and interaction with other molecules, aiding in the development of new materials and reaction pathways (Gao et al., 2015).

Chemical Properties Analysis

The chemical properties of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate, such as reactivity towards different reagents and conditions, are foundational for its application in synthetic chemistry. The compound's role in facilitating diverse reactions, including cycloadditions and radical transformations, illustrates its utility in creating complex molecular architectures (Kitagawa et al., 2002).

Scientific Research Applications

  • Synthesis and Properties of 1,2‐Dimethylene‐3,5‐cycloheptadiene : This study discusses the synthesis of dimethyl 1,3,5-cyloheptatriene-1,2-dicarboxylate, starting from dimethyl 1,3-cyclohexadiene-2,3-dicarboxylate, indicating its use in organic synthesis and property study of cyclic compounds (Oda et al., 1994).

  • On the purported synthesis of a bicyclo[2.2.1]heptene diester by reaction of diazomethane with dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate : This research corrects a previous report on the synthesis of a bicyclo[2.2.1]heptene diester, instead identifying products such as a diene diester and cyclopropane, showing the compound's relevance in chemical reaction studies (Kende & Guo, 2001).

  • Lewis-base-promoted copper-based catalyst for highly efficient hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate : This paper highlights the compound's application in catalysis, particularly in the hydrogenation process to produce 1,4-cyclohexane dimethanol, a crucial industrial compound (Zhang, Fan, & Li, 2013).

  • Electrocyclic reactions of tetraenes Influence of terminal substituents

    : This study explores the reactions of conjugated tetraenes, including dimethyl 2E,4Z,6Z,8E-decatetraene-1,10-dioate, highlighting the compound's role in understanding reaction mechanisms (Marvell et al., 1978).

  • Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid : This study incorporates green chemistry principles into the bromination of alkene, using 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, demonstrating the compound's potential in educational settings and green chemistry applications (Chandrasekhar & Dragojlovic, 2010).

properties

IUPAC Name

dimethyl cyclohexa-1,4-diene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDSILFDQOEEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CC=CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344310
Record name Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

CAS RN

14309-54-7
Record name Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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